1-(3-Bromobenzyl)-2-methylpiperidine
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Overview
Description
1-(3-Bromobenzyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of a piperidine ring, with a methyl group at the second position of the piperidine ring
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-2-methylpiperidine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to produce the corresponding dehalogenated product.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromobenzyl)-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(3-Bromobenzyl)-2-methylpiperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)-2-methylpiperidine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-2-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)piperidine: Lacks the methyl group at the second position of the piperidine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFARSBSNTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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